REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][N:9]=[C:10]([C:16]#[N:17])[C:11]([NH:13][CH2:14][CH3:15])=[O:12].[Cl-].[Al+3].[Cl-].[Cl-].[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[NH2:17][C:16]1[C:4]2[C:3](=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=2)[N:8]=[N:9][C:10]=1[C:11]([NH:13][CH2:14][CH3:15])=[O:12] |f:1.2.3.4,5.6.7|
|
Name
|
2-[(2-bromophenyl)-hydrazono]-N-ethyl-2-cyanoacetamide
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)NN=C(C(=O)NCC)C#N
|
Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at 90° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was decanted into a separator funnel
|
Type
|
WASH
|
Details
|
(The white precipitate was rinsed with ethyl acetate three times
|
Type
|
WASH
|
Details
|
) The organic layer was washed with 1:1 brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Rochelle's salt solution, dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a light brown solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=NC2=C(C=CC=C12)Br)C(=O)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |